molecular formula C9H9BrClN3 B11850565 7-Bromo-2-hydrazinylquinoline hydrochloride

7-Bromo-2-hydrazinylquinoline hydrochloride

Cat. No.: B11850565
M. Wt: 274.54 g/mol
InChI Key: PIEHWRHDJVRKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-hydrazinylquinoline hydrochloride typically involves the bromination of 2-hydrazinylquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include azo compounds.

    Reduction Reactions: Products include amines.

Scientific Research Applications

7-Bromo-2-hydrazinylquinoline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydrazinylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom at the 7-position enhances the compound’s ability to interact with hydrophobic pockets in target molecules, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-hydrazinylquinoline hydrochloride is unique due to the presence of both the bromine atom and the hydrazinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

(7-bromoquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7;/h1-5H,11H2,(H,12,13);1H

InChI Key

PIEHWRHDJVRKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)NN)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.